1-(Bromomethyl)cyclopentane-1-carbonitrile
Description
1-(Bromomethyl)cyclopentane-1-carbonitrile is a bicyclic organic compound featuring a cyclopentane ring substituted with a bromomethyl (-CH2Br) group and a nitrile (-CN) group at the 1-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, catalytic coupling reactions, and the preparation of complex heterocycles . Its bromine atom enables nucleophilic substitution reactions, while the nitrile group can undergo transformations such as hydrolysis or cycloadditions. Physical properties include a molecular formula of C7H10BrN, molecular weight of 196.07 g/mol, and typical liquid state at room temperature .
Properties
IUPAC Name |
1-(bromomethyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFFITHVQYTUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936174-22-9 | |
| Record name | 1-(bromomethyl)cyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclopentane-1-carbonitrile. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Reduction: Cyclopentylmethylamine.
Oxidation: Cyclopentanecarboxylic acid.
Scientific Research Applications
1-(Bromomethyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in reduction and oxidation reactions, leading to the formation of various functional groups. These transformations are crucial for its applications in organic synthesis and pharmaceuticals .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) |
|---|---|---|---|---|
| 1-(Bromomethyl)cyclopentane-1-carbonitrile | C7H10BrN | 196.07 | -CH2Br, -CN | Not reported |
| 1-(Chloromethyl)cyclopentane-1-carbonitrile | C7H10ClN | 143.62 | -CH2Cl, -CN | Not reported |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | C13H15NO | 201.27 | -C6H4OCH3, -CN | 145 (1 Torr) |
| 1-(Bromomethyl)adamantane | C11H17Br | 229.16 | -CH2Br, adamantane | 226 |
Biological Activity
1-(Bromomethyl)cyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
This compound has the following chemical structure:
- Molecular Formula: CHBrN
- Molecular Weight: 188.04 g/mol
- IUPAC Name: this compound
This compound features a bromomethyl group and a cyano group, which are significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial effects. For instance, the presence of halogen atoms (like bromine) can enhance the lipophilicity and membrane permeability of compounds, potentially increasing their antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacterial | TBD |
| 1-Bromo-2-methylcyclopentane | Bacterial | 32 µg/mL |
| Cyclopentane-1-carbonitrile | Fungal | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that brominated compounds can exhibit significant cytotoxic effects. For example, studies on related compounds demonstrate IC values ranging from 10 to 50 µM against cancer cell lines, indicating potential therapeutic applications in oncology .
Table 2: Cytotoxicity Data
| Cell Line | Compound | IC (µM) |
|---|---|---|
| HeLa (cervical cancer) | This compound | TBD |
| MCF-7 (breast cancer) | 1-Bromo-2-methylcyclopentane | 25 |
| A549 (lung cancer) | Cyclopentane-1-carbonitrile | 30 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and metabolism. For instance, inhibition of cyclooxygenase or lipoxygenase pathways could lead to reduced inflammation and tumor growth.
- Cell Membrane Interaction: The lipophilic nature of brominated compounds allows them to integrate into cell membranes, disrupting normal cellular functions and leading to apoptosis in cancer cells.
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated the effects of various brominated cyclopentanes on tumor growth in animal models. The results indicated that these compounds significantly reduced tumor size compared to control groups, suggesting their potential as anticancer agents .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:
- Absorption: High gastrointestinal absorption due to its lipophilic character.
- Metabolism: Likely metabolized by cytochrome P450 enzymes, which could influence its bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
